molecular formula C7H10F2O2 B8462313 Ethyl 2,2-difluoro-1-methylcyclopropane-carboxylate

Ethyl 2,2-difluoro-1-methylcyclopropane-carboxylate

Cat. No.: B8462313
M. Wt: 164.15 g/mol
InChI Key: XPCGYXQFSFMEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-1-methylcyclopropane-carboxylate is a useful research compound. Its molecular formula is C7H10F2O2 and its molecular weight is 164.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

ethyl 2,2-difluoro-1-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H10F2O2/c1-3-11-5(10)6(2)4-7(6,8)9/h3-4H2,1-2H3

InChI Key

XPCGYXQFSFMEDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1(F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

35 ml of ethanol are added dropwise at 20° C. to 15.45 g (0.1 mol) of 2,2-difluoro-1-methyl-cyclopropanecarbonyl chloride, with stirring. After the addition of 2 drops of concentrated sulphuric acid, the reaction mixture is refluxed for another hour. Excess ethanol is subsequently distilled off, and the residue is dried and distilled under atmospheric pressure. In this manner, 14.2 g (87% of theory) of ethyl 2,2-difluoro-1-methylcyclopropane-carboxylate are obtained in form of a liquid of boiling point 141°-143° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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